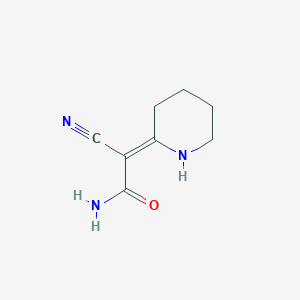

(2Z)-2-cyano-2-piperidin-2-ylideneacetamide

Description

“(2Z)-2-cyano-2-piperidin-2-ylideneacetamide” is a nitrogen-containing heterocyclic compound characterized by a piperidine ring fused with a cyano-substituted acetamide moiety.

The compound’s piperidine core provides rigidity and basicity, while the cyano group enhances electrophilicity, making it a candidate for nucleophilic addition reactions. Such features are shared with bioactive molecules targeting enzyme inhibition or receptor modulation, though direct evidence for this compound’s applications remains sparse in the reviewed sources.

Properties

IUPAC Name |

(2Z)-2-cyano-2-piperidin-2-ylideneacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-5-6(8(10)12)7-3-1-2-4-11-7/h11H,1-4H2,(H2,10,12)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSCJEXLWXTHBJ-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=C(C#N)C(=O)N)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN/C(=C(/C#N)\C(=O)N)/C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-piperidin-2-ylideneacetamide typically involves the reaction of piperidine with cyanoacetic acid derivatives under controlled conditions. One common method includes the condensation of piperidine with cyanoacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (2Z)-2-cyano-2-piperidin-2-ylideneacetamide may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-2-piperidin-2-ylideneacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group, forming substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted amide products with various functional groups.

Scientific Research Applications

(2Z)-2-cyano-2-piperidin-2-ylideneacetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-piperidin-2-ylideneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(2Z)-2-cyano-2-piperidin-2-ylideneacetamide,” we compare it structurally and functionally with three analogs:

Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate

- Structure : Features a thiazolidine ring (five-membered, sulfur-containing) instead of piperidine. The Z-configuration is preserved at the imine bond.

- Biological Activity: Thiazolidine derivatives are known for antimicrobial and anti-inflammatory properties, attributed to sulfur’s redox activity. Piperidine analogs may lack this versatility but offer better BBB penetration due to reduced polarity .

Ethyl 2-(piperidin-4-yl)acetate

- Structure: Lacks the cyano and imine groups but retains the piperidine backbone.

- Key Differences :

- Physicochemical Properties :

- Log Po/w: 1.2 (vs. estimated >2.0 for the cyano-imine analog due to increased hydrophobicity).

- TPSA: 45 Ų (vs. ~70 Ų for the cyano-imine analog, suggesting reduced solubility) . Synthetic Utility: Used as a precursor in peptidomimetic synthesis, whereas the cyano-imine derivative’s electrophilic sites make it more reactive in cycloaddition or alkylation reactions .

(2Z)-2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide

- Structure: Shares the Z-configuration and cyano group but incorporates a thiazolidinone ring and dichlorophenyl substituent.

- Key Differences: Bioactivity: The dichlorophenyl group enhances lipophilicity and may confer antifungal or anticancer activity, as seen in structurally related agrochemicals .

Data Table: Comparative Analysis

| Property | (2Z)-2-cyano-2-piperidin-2-ylideneacetamide | Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate | Ethyl 2-(piperidin-4-yl)acetate | (2Z)-2-cyano-N-(2,4-dichlorophenyl)-thiazolidinone |

|---|---|---|---|---|

| Core Structure | Piperidine + cyano-imine | Thiazolidine + cyano-imine | Piperidine | Thiazolidinone + dichlorophenyl |

| Molecular Weight (g/mol) | ~220 (estimated) | 229.3 | 171.24 | 403.3 |

| TPSA (Ų) | ~70 | 75 | 45 | 90 |

| Log Po/w | ~2.5 (predicted) | 1.8 | 1.2 | 3.9 |

| Bioactivity | Limited data | Antimicrobial | Peptidomimetic precursor | Antifungal (inferred) |

| Key Functional Groups | Cyano, imine, acetamide | Cyano, imine, ester | Ester, piperidine | Cyano, dichlorophenyl, thiazolidinone |

Research Findings and Implications

- Structural Flexibility: Piperidine-based analogs like “(2Z)-2-cyano-2-piperidin-2-ylideneacetamide” exhibit moderate hydrophobicity, balancing solubility and membrane permeability. This contrasts with thiazolidine derivatives, where sulfur inclusion enhances reactivity but limits CNS penetration .

- Synthetic Challenges : The Z-configuration in imine bonds requires precise reaction conditions (e.g., low temperature, specific catalysts), as seen in the synthesis of related compounds using cesium carbonate or EDCI .

Notes on Contradictions and Limitations

- Data Gaps: No direct pharmacological data exist for “(2Z)-2-cyano-2-piperidin-2-ylideneacetamide” in the reviewed sources; inferences are drawn from analogs.

- Conflicting Solubility Predictions : The compound’s TPSA and Log Po/w values suggest moderate solubility, but experimental validation is needed to resolve discrepancies with thiazolidine derivatives .

Biological Activity

(2Z)-2-cyano-2-piperidin-2-ylideneacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

This structure features a piperidine ring, a cyano group, and an acetamide moiety, which are critical for its biological interactions.

Research indicates that (2Z)-2-cyano-2-piperidin-2-ylideneacetamide exhibits several mechanisms of action:

- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory properties in various models. In vivo studies have demonstrated its ability to reduce paw edema in CFA-induced inflammation models, with notable reductions in leukocyte migration during zymosan-induced peritonitis .

- Cytotoxicity Modulation : In vitro assays reveal that (2Z)-2-cyano-2-piperidin-2-ylideneacetamide can modulate cytokine production (IL-1β and TNFα) and nitric oxide synthesis in macrophages without inducing cytotoxic effects at certain concentrations .

- Molecular Interactions : Molecular docking studies suggest that the compound interacts effectively with several targets involved in inflammatory pathways, including lipoxygenase (LOX), cyclooxygenase (COX), and inducible nitric oxide synthase (iNOS) .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Study on Inflammation : A study conducted using mice demonstrated that treatment with (2Z)-2-cyano-2-piperidin-2-ylideneacetamide significantly reduced inflammation markers compared to controls. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater anti-inflammatory effects .

- Cytokine Production Analysis : In vitro experiments using J774 macrophages showed that the compound effectively decreased pro-inflammatory cytokines when stimulated with LPS and IFN-γ. This suggests its potential role as an immunomodulatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.